6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The presence of a chlorine atom at the 6th position and a propyl group at the 2nd position further distinguishes this compound. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable chloroalkane in the presence of a base. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazine ring.
Reaction Conditions:
Reagents: 2-aminophenol, 1-chloropropane, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzoxazines with various functional groups.
Scientific Research Applications
6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell proliferation pathways.
Comparison with Similar Compounds
6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazine can be compared with other benzoxazine derivatives, such as:
6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Lacks the propyl group, which may affect its reactivity and biological activity.
2-propyl-3,4-dihydro-2H-1,4-benzoxazine: Lacks the chlorine atom, which may influence its chemical properties.
6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: Contains a methyl group instead of a propyl group, leading to differences in steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
933003-91-9 |
---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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